molecular formula C12H9NO2 B3061019 Phenyl Pyridine-2-carboxylate CAS No. 26838-86-8

Phenyl Pyridine-2-carboxylate

Cat. No.: B3061019
CAS No.: 26838-86-8
M. Wt: 199.2 g/mol
InChI Key: JDCDHJSQZSHBJT-UHFFFAOYSA-N
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Description

Phenyl Pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by a phenyl group attached to the pyridine ring at the 2-position, with a carboxylate group also attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl Pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using continuous flow reactors. This method allows for efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Phenyl Pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl Pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl Pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Phenyl Pyridine-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a phenyl group and a carboxylate group attached to the pyridine ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

phenyl pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(11-8-4-5-9-13-11)15-10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDHJSQZSHBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181328
Record name 2-Pyridinecarboxylic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26838-86-8
Record name 2-Pyridinecarboxylic acid, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026838868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinecarboxylic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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